molecular formula C13H24N2O4 B1437133 (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine CAS No. 1217755-45-7

(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine

Cat. No.: B1437133
CAS No.: 1217755-45-7
M. Wt: 272.34 g/mol
InChI Key: JLCGFHQWQKGPIV-JTQLQIEISA-N
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Description

(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine is a useful research compound. Its molecular formula is C13H24N2O4 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine is used in the synthesis of novel heterocyclic compounds like methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which are developed as novel heterocyclic amino acids. These compounds find application as achiral and chiral building blocks in various chemical syntheses (Matulevičiūtė et al., 2021).

  • Synthesis of Dendritic Melamines : This compound is used in the synthesis of novel meta-tri- and dimeric tetravalent N-substituted melamines with piperidin-4-yl groups. These are central building-blocks in G-2 melamine dendrimers containing 4-(n-octyloxy)aniline as a peripheral unit. This synthesis explores the reactivity of this compound in comparison with other amination reagents (Sacalis et al., 2019).

  • In Synthesis of Anticancer Agents : It is used in the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluated as promising anticancer agents. These compounds have shown potential anticancer activities, suggesting their use in therapeutic applications (Rehman et al., 2018).

  • In Synthesis of Piperidine Alkaloids : This compound is utilized in the synthesis of functionalized piperidines, which serve as versatile intermediates for the synthesis of various piperidine and quinolizidine alkaloids (Ojima et al., 1998).

Biomedical Research

  • Studying Binge-Eating Behaviour : In biomedical research, a derivative of this compound, 1-Boc-piperidine-4-carboxaldehyde, was studied for its effects on binge-eating behaviour and anxiety in Wistar rats. This study contributes to the understanding of the neuropharmacological effects of piperidine derivatives (Guzmán-Rodríguez et al., 2021).

  • Molecular Structure and Spectroscopic Studies : Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR), HOMO-LUMO, chemical reactivity, and molecular docking studies have been conducted on 1-Benzyl-4-(N-Boc-amino)piperidine, elucidating its structure and potential applications in the field of drug design and pharmacology (Janani et al., 2020).

Properties

IUPAC Name

(2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-6-4-9(5-7-15)8-10(14)11(16)17/h9-10H,4-8,14H2,1-3H3,(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCGFHQWQKGPIV-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650677
Record name 3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217755-45-7
Record name 3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine
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(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine
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(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine
Reactant of Route 6
(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine

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